2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one
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Overview
Description
2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one is a complex organic compound with a molecular formula of C16H19N3O2S. This compound is known for its unique structure, which includes a benzoxazole ring fused with a piperazine moiety and a cyclopropane group. It is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one typically involves multiple steps. One common synthetic route includes the reaction of 2-aminobenzoxazole with 4-cyclopropanecarbonylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one stands out due to its unique structure and chemical properties. Similar compounds include:
2-[(4-Cyclopropylcarbonyl)piperazin-1-yl)methyl]-1,2-benzothiazol-3-one: This compound has a similar core structure but differs in the presence of a benzothiazole ring instead of a benzoxazole ring.
Lead Optimized Compound 14: Known for its use as a protein disulfide isomerase inhibitor, this compound shares structural similarities but has distinct biological activities.
Properties
Molecular Formula |
C16H19N3O3 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C16H19N3O3/c20-15(12-5-6-12)18-9-7-17(8-10-18)11-19-16(21)13-3-1-2-4-14(13)22-19/h1-4,12H,5-11H2 |
InChI Key |
QGMACHOGROTLPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CN3C(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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